molecular formula C15H14ClFN2O3S B3537218 N-(3-chloro-4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(3-chloro-4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B3537218
M. Wt: 356.8 g/mol
InChI Key: QNQCCVRXPFLKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide, commonly known as CFMSA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds and has been found to have potential therapeutic applications in various diseases.

Mechanism of Action

CFMSA exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins such as cyclooxygenases, lipoxygenases, and histone deacetylases. These enzymes and proteins play a crucial role in the progression of various diseases, and their inhibition by CFMSA leads to the suppression of disease progression.
Biochemical and Physiological Effects:
CFMSA has been found to have significant biochemical and physiological effects in various disease models. It has been shown to reduce inflammation, inhibit cancer cell proliferation, and improve cognitive function in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

CFMSA has several advantages in laboratory experiments, including its potent inhibitory effects on various enzymes and proteins, its ability to penetrate the blood-brain barrier, and its low toxicity. However, its limitations include its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on CFMSA. These include further studies on its therapeutic potential in various diseases, the development of more efficient synthesis methods, and the identification of its specific targets and mechanisms of action. Additionally, the development of more potent and selective analogs of CFMSA could lead to the discovery of novel therapeutic agents for various diseases.

Scientific Research Applications

CFMSA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have potent inhibitory effects on various enzymes and proteins that are involved in the progression of these diseases.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3S/c1-19(23(2,21)22)12-6-3-10(4-7-12)15(20)18-11-5-8-14(17)13(16)9-11/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQCCVRXPFLKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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